1,5-dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Description
1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS: 848052-91-5) is a pyrrolo[1,2-a]quinazoline derivative characterized by a propyl substituent at the 4-position of its bicyclic core. This compound belongs to a class of fused heterocycles known for their structural complexity and biological relevance, particularly in alkaloid-like systems . Its molecular formula is C₁₅H₁₄N₂O₄, with a molecular weight of 286.28 g/mol. Pyrrolo[1,2-a]quinazolines are synthesized via decarboxylation of anthranyl hydrazides derived from cyclohexene dicarboxylic acids, with pyridine identified as an optimal solvent for stereospecific synthesis .
Properties
IUPAC Name |
1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-2-9-16-13(19)10-5-3-4-6-11(10)17-12(18)7-8-15(16,17)14(20)21/h3-6H,2,7-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKUDYMECHKSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127440 | |
| Record name | 2,3,4,5-Tetrahydro-1,5-dioxo-4-propylpyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848052-91-5 | |
| Record name | 2,3,4,5-Tetrahydro-1,5-dioxo-4-propylpyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848052-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5-Tetrahydro-1,5-dioxo-4-propylpyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,5-dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Cyclocondensation Reactions
The compound participates in cascade cyclocondensation reactions to form fused heterotricyclic systems. A green synthesis protocol using anthranilamide and ethyl levulinate with Amberlyst® 15 as a heterogeneous Brønsted acid catalyst achieves a double cyclocondensation under mechanochemical activation .
| Reactants | Catalyst | Conditions | Yield | Time |
|---|---|---|---|---|
| Anthranilamide + Ethyl levulinate | Amberlyst® 15 | 60°C, solvent-free, mechanochemical | 92% | 3 hrs |
This method eliminates traditional solvent use and reduces reaction time from 24 hours (conventional heating) to 3 hours . The reaction proceeds via:
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Formation of a γ-keto ester intermediate.
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Intramolecular cyclization to generate the pyrrolo[1,2-a]quinazoline scaffold.
Carboxylic Acid Reactivity
The 3a-carboxylic acid group undergoes nucleophilic acyl substitution and esterification :
For esterification, optimal yields (>85%) require anhydrous conditions and stoichiometric acid. Amidation with substituted anilines (e.g., 3-fluoroaniline) using HBTU/Hünig’s base achieves 70–80% yields .
Heterocyclic Modifications
The propyl side chain and ketone groups enable further functionalization:
Alkylation/Reduction
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Propyl Chain Modification : Reaction with allyl bromide under basic conditions introduces unsaturated moieties, enhancing metabolic stability .
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Ketone Reduction : Sodium borohydride reduces the 1,5-diketone to diols, though this diminishes biological activity.
Mechanistic Pathways in Biological Context
The compound inhibits cyclin-dependent kinases (CDKs) by binding to the ATP pocket via:
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Hydrogen bonding between the carboxylic acid and kinase backbone.
Modifications at the 3a-carboxylic acid (e.g., methyl ester) reduce inhibitory potency by 10-fold, highlighting its critical role .
Stability and Degradation
Under acidic conditions (pH < 3), the compound undergoes hydrolysis at the lactam ring, forming open-chain byproducts. Alkaline conditions (pH > 10) deprotonate the carboxylic acid, enhancing aqueous solubility (up to 1.2 mg/mL) .
Key Research Findings
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Solubility Optimization : Introducing polar heterocycles (e.g., pyridine) reduces clogP from 2.6 to 1.8, improving bioavailability .
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Metabolic Stability : Propyl chain allylation decreases hepatic clearance in rats by 40% .
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Synthetic Efficiency : Mechanochemical methods achieve 92% yield in 3 hours vs. 65% in 24 hours via conventional heating .
Scientific Research Applications
Basic Information
- Molecular Formula : C15H16N2O4
- Molecular Weight : 288.3 g/mol
- IUPAC Name : 1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
- Appearance : Powder
- Storage Conditions : Room temperature
Structural Characteristics
The compound features a complex structure that includes a pyrroloquinazoline framework. This structural uniqueness contributes to its diverse biological activities.
Medicinal Chemistry
1,5-Dioxo-4-propyl-pyrroloquinazoline derivatives have been investigated for their potential as anticancer agents. Studies have shown that modifications to the pyrroloquinazoline core can enhance cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that derivatives of 1,5-dioxo-4-propyl-pyrroloquinazoline exhibit antimicrobial properties. These compounds have been tested against a range of microorganisms, including bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, certain derivatives have been evaluated for their ability to inhibit protein kinases and other targets relevant to disease pathways such as cancer and inflammation.
Chemical Synthesis
In synthetic organic chemistry, 1,5-dioxo-4-propyl-pyrroloquinazoline serves as an important intermediate for the development of more complex molecules. Its unique functional groups allow for further chemical modifications that can lead to the synthesis of novel compounds with enhanced properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of various pyrroloquinazoline derivatives synthesized from 1,5-dioxo-4-propyl-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid. The results indicated that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development.
Case Study 2: Antimicrobial Testing
In another research effort documented in Pharmaceutical Biology, derivatives were tested for antimicrobial activity against Staphylococcus aureus and Candida albicans. The study reported significant inhibition zones compared to control groups, highlighting the compound's potential as a lead structure for developing new antimicrobial agents.
Data Table: Summary of Applications
| Application Area | Observed Effects | Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity; apoptosis induction | Journal of Medicinal Chemistry |
| Antimicrobial Activity | Effective against bacteria and fungi | Pharmaceutical Biology |
| Enzyme Inhibition | Inhibition of protein kinases | Various studies |
| Chemical Synthesis | Intermediate for novel compound synthesis | Organic Chemistry Reviews |
Mechanism of Action
The mechanism by which 1,5-dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The 4-position substituent of pyrrolo[1,2-a]quinazoline derivatives significantly influences their physicochemical and biological properties. Below is a comparative analysis with key analogs:
Commercial Availability and Stability
- Discontinued Analogs : The 4-cyclopropyl derivative (CAS 853723-99-6) is marked as discontinued, likely due to synthesis challenges or stability issues .
- Storage : Most derivatives require storage in dry, cool environments, with hazards including flammability and sensitivity to heat .
Key Studies
Biological Activity
1,5-Dioxo-4-propyl-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid (CAS No. 848052-91-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the preparation of substituted N-alkyl 2-aminobenzamides followed by condensation reactions with α-ketoglutaric acid. Various methodologies can be employed to achieve the desired pyrroloquinazoline scaffold .
Biological Activity
The biological activity of this compound has been explored primarily in the context of antimalarial properties. Recent studies indicate that derivatives of this compound exhibit potent inhibitory activity against Plasmodium falciparum ATP4 (PfATP4), a critical target for malaria treatment .
Antimalarial Properties
Research has shown that the compound demonstrates significant efficacy in inhibiting the growth of malaria parasites. For instance:
- In vitro Studies : Compounds derived from the pyrroloquinazoline scaffold showed EC50 values as low as 0.010 µM against asexual stage parasites .
- In vivo Efficacy : In mouse models infected with P. berghei, the compound exhibited a 30% reduction in parasitemia at doses of 40 mg/kg .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the quinazoline ring can enhance biological activity. For example:
- Substitution at the 8-position : The introduction of polar functionalities has been linked to improved aqueous solubility and metabolic stability without compromising antiparasitic activity .
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Optimization Studies : A study focused on optimizing dihydroquinazolinone derivatives found that certain substitutions significantly improved pharmacokinetic profiles and efficacy against malaria models .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that these compounds inhibit PfATP4-associated Na+-ATPase activity, which is crucial for parasite survival and replication .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄ |
| Molecular Weight | 288.30 g/mol |
| CAS Number | 848052-91-5 |
| Solubility | Low at physiological pH |
| Antimalarial EC50 | < 0.010 µM |
| In vivo Efficacy (Mouse Model) | 30% reduction at 40 mg/kg |
Q & A
Q. What are the recommended synthetic routes for 1,5-dioxo-4-propyl-pyrrolo[1,2-a]quinazoline derivatives?
A common approach involves cyclocondensation reactions using hydrazide derivatives and substrates like ethyl 2-cyano-3-ethoxyacrylate, followed by Grignard reagent additions. For example, reacting 4-methylbenzenesulfonylhydrazide with ethyl cyanoacrylate derivatives under dry THF at 0°C, followed by room-temperature stirring, yields intermediates that can be further functionalized with propyl groups . Purification via silica gel chromatography (eluent: hexane/ethyl acetate) is typically employed .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to characterize this compound’s stereochemistry?
High-resolution H and C NMR are critical for resolving stereochemical complexity. For pyrrolo[1,2-a]quinazoline analogs, key signals include:
- H NMR: Peaks at δ 1.2–1.5 ppm (propyl CH), δ 2.5–3.2 ppm (pyrrolidine protons), and δ 7.0–8.0 ppm (quinazoline aromatic protons).
- C NMR: Carbonyl signals (C=O) at δ 170–180 ppm and sp carbons at δ 20–50 ppm . Deuterated DMSO or CDCl are preferred solvents due to the compound’s limited solubility in non-polar media .
Q. What safety precautions are essential when handling this compound in the lab?
While specific toxicity data are limited, structural analogs suggest potential respiratory and dermal hazards. Use PPE including nitrile gloves, lab coats, and fume hoods. Avoid contact with strong oxidizers to prevent hazardous decomposition (e.g., CO, NO) .
Advanced Research Questions
Q. How can reaction path search methods improve the synthesis of this compound?
Computational tools like quantum chemical calculations (e.g., DFT) and reaction network analysis can predict optimal pathways. For example, ICReDD’s methodology combines reaction path searches with experimental validation to reduce trial-and-error steps. This approach identifies favorable intermediates (e.g., tetrahydropyrrolo-quinazoline) and guides solvent selection (e.g., THF for Grignard reactions) .
Q. What experimental design strategies address low yields in cyclocondensation steps?
Statistical Design of Experiments (DoE) is recommended. Key factors include:
- Variables : Temperature (0–25°C), stoichiometry (1:1 to 1:2 substrate/reagent), and solvent polarity.
- Output : Reaction yield and purity. A central composite design with ANOVA analysis can optimize conditions while minimizing runs . For example, increasing THF polarity may enhance intermediate solubility, improving yields by ~15% .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Comparative studies using standardized assays (e.g., enzyme inhibition, cytotoxicity) are critical. For instance:
- Test against control compounds (e.g., diazen-1-ium-1,2-diolates) to validate specificity .
- Use orthogonal techniques (e.g., SPR for binding affinity, LC-MS for metabolite profiling) to confirm mechanisms like NO release or enzyme inhibition . Contradictions may arise from variations in cell lines or assay conditions, necessitating rigorous replication .
Q. What strategies are effective for studying the compound’s potential as a kinase inhibitor?
Combine molecular docking (e.g., AutoDock Vina) with in vitro kinase assays. Key steps:
- Docking : Target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
- Assays : Measure IC values using fluorescence-based ADP-Glo™ assays. Structural analogs with propyl substituents show enhanced hydrophobic interactions in kinase pockets, suggesting similar behavior for this compound .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for Grignard reactions to avoid side products .
- Data Analysis : Use cheminformatics tools (e.g., KNIME, RDKit) to correlate NMR shifts with stereochemical outcomes .
- Safety : Conduct small-scale thermal stability tests (DSC/TGA) to assess decomposition risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
